Product packaging for Methyl(s)-3-hydroxy-4-methylpentanoate(Cat. No.:)

Methyl(s)-3-hydroxy-4-methylpentanoate

Cat. No.: B13613021
M. Wt: 146.18 g/mol
InChI Key: HIUDWDUEXPJHRR-LURJTMIESA-N
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Description

Methyl(s)-3-hydroxy-4-methylpentanoate is a chiral organic compound classified as a beta-hydroxy ester. Its structure features a methyl ester functional group and a hydroxyl group on the third carbon (the beta-carbon) of the pentanoate chain. The "(S)" designation in its name specifies the stereochemistry at this chiral center, indicating a particular three-dimensional arrangement of the atoms. This compound serves as a valuable building block in organic synthesis, primarily due to the versatile reactivity of its two functional groups.

Table 1: Chemical Properties of Methyl 3-hydroxy-4-methylpentanoate
PropertyValue
CAS Number65596-31-8 aobchem.com
Molecular FormulaC7H14O3 aobchem.com
Molecular Weight146.184 g/mol chemsrc.com
Boiling Point215.7 ± 13.0 °C at 760 mmHg chemsrc.com
Density1.0 ± 0.1 g/cm³ chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B13613021 Methyl(s)-3-hydroxy-4-methylpentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl (3S)-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m0/s1

InChI Key

HIUDWDUEXPJHRR-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)O

Canonical SMILES

CC(C)C(CC(=O)OC)O

Origin of Product

United States

Stereochemical Considerations and Enantiomeric Forms of Methyl S 3 Hydroxy 4 Methylpentanoate

Absolute Configuration Determination and Assignment Methodologies

The unambiguous assignment of the absolute configuration of Methyl (S)-3-hydroxy-4-methylpentanoate is paramount for its application in stereospecific synthesis. Several powerful analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.

NMR Spectroscopy: While standard NMR can confirm the connectivity of a molecule, specialized techniques are required to elucidate its three-dimensional arrangement. For chiral molecules like Methyl (S)-3-hydroxy-4-methylpentanoate, the use of chiral shift reagents can be instrumental. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte, leading to differential chemical shifts in the NMR spectrum. This allows for the discrimination and, in some cases, the assignment of absolute configuration based on empirical models.

A more robust NMR-based method is the Mosher's method , which involves the derivatization of the hydroxyl group of the corresponding alcohol (3-hydroxy-4-methylpentanol, obtained by reduction of the ester) with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govspringernature.com The resulting diastereomeric Mosher's esters exhibit distinct NMR spectra, and by analyzing the differences in the chemical shifts of protons adjacent to the newly formed ester linkage, the absolute configuration of the original alcohol, and by extension, the parent ester, can be determined. nih.govstackexchange.com

X-ray Crystallography: The most unequivocal method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction analysis. This technique provides a detailed three-dimensional structure of the molecule in the solid state, allowing for the direct visualization of the spatial arrangement of its atoms. To apply this method to Methyl (S)-3-hydroxy-4-methylpentanoate, it is often necessary to first convert it into a crystalline derivative, as the compound itself may not readily form crystals suitable for analysis.

Enantiomeric Excess and Optical Purity Analysis Techniques

The enantiomeric excess (ee) is a critical parameter that defines the purity of a sample of a chiral compound. It is expressed as the percentage of one enantiomer minus the percentage of the other. Several chromatographic and spectroscopic techniques are routinely used to determine the enantiomeric excess of Methyl (S)-3-hydroxy-4-methylpentanoate.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. asianpubs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP is crucial and often requires screening of various commercially available columns. For β-hydroxy esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. asianpubs.org The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. asianpubs.org The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to separate enantiomers in the gas phase. gcms.czresearchgate.net This technique is particularly suitable for volatile compounds like Methyl (S)-3-hydroxy-4-methylpentanoate. Derivatized cyclodextrins are commonly used as chiral selectors in GC columns. researchgate.net The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. The enantiomeric excess is determined by integrating the peak areas of the separated enantiomers. A study on the similar compound, methyl 3-hydroxy-2-methylbutanoate, demonstrated the successful separation of all four stereoisomers using a chiral GC column, highlighting the potential of this technique for the analysis of Methyl (S)-3-hydroxy-4-methylpentanoate.

Polarimetry: Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. The enantiomeric excess of a sample can be determined by comparing its measured optical rotation to the specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) x 100

While less precise than chromatographic methods, polarimetry is a rapid and non-destructive technique that can provide a quick assessment of enantiomeric purity. The specific rotation of the corresponding (R)-(+)-3-hydroxy-4-methylpentanoic acid has been reported, and similar measurements can be applied to the methyl ester.

Technique Principle Advantages Considerations
Chiral HPLC Differential interaction with a chiral stationary phase.High accuracy and precision, widely applicable.Requires method development to find suitable column and mobile phase.
Chiral GC Differential interaction with a chiral stationary phase in the gas phase.High resolution for volatile compounds.Requires derivatization for non-volatile compounds.
Polarimetry Measurement of the rotation of plane-polarized light.Rapid, non-destructive.Less accurate than chromatographic methods, requires knowledge of the specific rotation of the pure enantiomer.

Diastereomeric Control in Synthetic Strategies

In syntheses where new stereocenters are created in the presence of an existing one, controlling the diastereomeric outcome is crucial. For the synthesis of β-hydroxy esters like Methyl (S)-3-hydroxy-4-methylpentanoate, the aldol (B89426) reaction is a cornerstone transformation. Diastereoselective aldol reactions allow for the preferential formation of one diastereomer over the other.

One effective strategy involves the use of chiral auxiliaries . In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. For the synthesis of 3-hydroxy-4-methylpentanoic acid, the corresponding carboxylic acid of the target molecule, a stereoselective aldol reaction using a doubly deprotonated chiral acetate (B1210297) equivalent, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA), has been successfully employed. orgsyn.org This method allows for the synthesis of the (R)-enantiomer, and by using the enantiomer of the chiral auxiliary, the (S)-enantiomer can also be accessed. orgsyn.org

Another powerful approach is the substrate-controlled diastereoselective aldol reaction . In this case, the stereochemistry of the starting materials dictates the stereochemical outcome of the reaction. For instance, the TiCl4-mediated aldol reaction of silyl (B83357) enol ethers of dihydroxyacetone derivatives with aldehydes has been shown to produce either syn or anti aldol products depending on the protecting groups on the dihydroxyacetone. researchgate.net Such strategies can be adapted for the synthesis of specific diastereomers of β-hydroxy esters.

Furthermore, catalytic asymmetric aldol reactions have emerged as a highly efficient method for controlling both enantioselectivity and diastereoselectivity. Chiral Lewis acids or organocatalysts can be used to promote the reaction between an aldehyde and a ketone or ester equivalent, leading to the formation of the desired β-hydroxy carbonyl compound with high stereocontrol.

Interconversion and Resolution of Stereoisomers

When a synthesis produces a mixture of stereoisomers, methods for their separation or the interconversion of one stereoisomer into another are essential. For Methyl (S)-3-hydroxy-4-methylpentanoate, enzymatic kinetic resolution is a particularly effective technique.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Lipases are a class of enzymes that are widely used as biocatalysts for the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity and mild reaction conditions. nih.govpolimi.italmacgroup.com

In the context of Methyl 3-hydroxy-4-methylpentanoate, a racemic mixture can be subjected to lipase-catalyzed transesterification or hydrolysis. For example, in the presence of a suitable lipase (B570770) and an acyl donor, one enantiomer of the racemic ester will be selectively acylated, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted ester can then be separated by conventional chromatographic techniques. The choice of lipase, solvent, and acyl donor is critical for achieving high enantioselectivity. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase are known to be effective for the resolution of β-hydroxy esters. researchgate.net

Advanced Synthetic Methodologies for Methyl S 3 Hydroxy 4 Methylpentanoate

Asymmetric Synthesis Approaches to Methyl(s)-3-hydroxy-4-methylpentanoate

Asymmetric synthesis provides the most direct routes to enantiomerically pure β-hydroxy esters like Methyl (S)-3-hydroxy-4-methylpentanoate. These approaches leverage chiral catalysts or auxiliaries to control the formation of the new stereocenter during the reaction.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. libretexts.org Stereoselective versions of this reaction are powerful tools for setting the stereochemistry at the α and β carbons.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This strategy has been successfully applied to the synthesis of the parent acid of the target compound, (R)-3-hydroxy-4-methylpentanoic acid.

One notable method involves the stereoselective aldol addition of an α-unsubstituted enolate derived from a chiral acetate (B1210297) equivalent. orgsyn.org Specifically, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA) can be doubly deprotonated to form a chiral enolate. This enolate then reacts with isobutyraldehyde (B47883) to yield the desired β-hydroxy acid with good yield and high optical purity after hydrolysis. A key advantage of this method is that both enantiomers of the HYTRA auxiliary are readily available, allowing for the synthesis of either the (R) or (S) product. orgsyn.org Furthermore, the chiral auxiliary can be recovered and reused. orgsyn.org

Other widely used chiral auxiliaries for aldol reactions include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgyoutube.comnih.gov These auxiliaries work by creating a rigid, chiral environment around the enolate, which forces the incoming aldehyde to approach from a specific face, thereby controlling the stereochemistry of the newly formed stereocenters. wikipedia.orgyoutube.com For example, chiral oxazolidinones, upon soft enolization with a Lewis acid like dibutylboron triflate, form a (Z)-enolate that undergoes a highly diastereoselective aldol reaction, establishing two adjacent stereocenters simultaneously. wikipedia.org

Research Findings on Chiral Auxiliary-Mediated Aldol Addition
Chiral AuxiliaryReactantsProductYieldOptical Purity (ee)Source
(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA)HYTRA-enolate + Isobutyraldehyde(R)-3-hydroxy-4-methylpentanoic acid61-78%86-92% orgsyn.org

An alternative to using stoichiometric chiral auxiliaries is the use of substoichiometric amounts of a chiral catalyst. These catalysts create a chiral environment for the reaction, enabling the formation of an enantiomerically enriched product without the need to attach and remove an auxiliary.

Chiral diamines have been shown to be effective catalysts for asymmetric aldol reactions between α,β-unsaturated ketoesters and acyclic ketones, producing the corresponding products in excellent yields and enantioselectivities. researchgate.net Similarly, bifunctional chiral catalysts can be employed for the asymmetric aldol reaction between an aldehyde and a malonic acid half-thioester to produce chiral β-hydroxy thioesters with high enantioselectivity. google.com While not directly producing the target molecule, these methods demonstrate the principle of using chiral catalysts to facilitate stereoselective aldol additions for the formation of β-hydroxy ester and thioester frameworks. Inspired by enzymatic processes, biomimetic aldol reactions using chiral pyridoxal (B1214274) catalysts have also been developed to produce a wide range of chiral β-hydroxy-α-amino esters with high efficiency and stereoselectivity. researchgate.net

Examples of Chiral Catalyst Systems for Aldol-Type Reactions
Catalyst TypeReaction TypeSubstratesStereoselectivitySource
Chiral DiaminesAsymmetric Aldol Reactionα,β-Unsaturated ketoesters + KetonesExcellent enantioselectivities researchgate.net
Bifunctional Chiral CatalystAsymmetric Aldol ReactionAldehyde + Malonic acid half-thioesterHigh enantioselectivity google.com
Chiral PyridoxalBiomimetic Aldol ReactionGlycinate + AldehydesUp to >20:1 dr and 99% ee researchgate.net

A prevalent strategy for synthesizing chiral β-hydroxy esters involves the asymmetric reduction of the corresponding prochiral β-keto ester, in this case, methyl 3-oxo-4-methylpentanoate. This approach is attractive due to the ready availability of the keto precursors. The key to this method lies in the use of a chiral reducing agent or catalyst that can differentiate between the two enantiotopic faces of the ketone.

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful and atom-economical methods for the reduction of ketones. biomedpharmajournal.org These reactions typically employ transition metal complexes with chiral ligands.

Iridium-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has been shown to produce the corresponding β-hydroxy esters with good to excellent enantioselectivities, reaching up to 95% ee. rsc.org Another highly effective method is the asymmetric transfer hydrogenation (ATH) of β-keto esters. organic-chemistry.org The well-known Noyori-Ikariya complex, RuCl(p-cymene)[(S,S)-Ts-DPEN], is a practical and highly selective precatalyst for this transformation, often using a mixture of formic acid and triethylamine (B128534) as the hydrogen source. nih.govacs.org This system has been successfully applied to a broad range of β-keto esters, affording the desired β-hydroxy esters with excellent enantioselectivity (e.g., 97:3 to 1:99 enantiomeric ratio). nih.govacs.org The reaction can also be performed in water over a wide pH range, highlighting its robustness and practicality. organic-chemistry.org

Research Findings on Chiral Catalyst-Mediated Hydrogenation of β-Keto Esters
Catalyst SystemReaction TypeHydrogen SourceSubstrate ScopeEnantioselectivitySource
Iridium with chiral ferrocenyl P,N,N-ligandsAsymmetric HydrogenationH₂Wide range of β-keto estersUp to 95% ee rsc.org
RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori-Ikariya catalyst)Asymmetric Transfer HydrogenationFormic acid/Triethylamineα-Unsubstituted β-aryl β-keto esters3:97–1:99 er nih.govacs.org
Iridium(III) with monosulfonylated diaminesAsymmetric Transfer HydrogenationFormic acid/Sodium formateβ-Keto esters in waterExcellent selectivities organic-chemistry.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. acs.org While direct organocatalytic reductions of β-keto esters are a developing field, organocatalysts, particularly those derived from cinchona alkaloids, have been extensively used in other asymmetric transformations of β-keto esters. nih.govresearchgate.net

For instance, cinchona-derived organocatalysts have been successfully used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, achieving high enantiomeric ratios of up to 95:5. nih.gov The resulting products can be subsequently reduced to chiral δ-hydroxy-β-keto esters. nih.gov Additionally, cinchona alkaloid derivatives have been employed as catalysts for the α-hydroxylation of β-keto esters using peroxides as the oxidant, proceeding with high yields and good enantioselectivity. nih.gov These examples showcase the potential of organocatalysis to control stereochemistry in reactions involving β-keto esters, providing a foundation for the development of future organocatalytic reduction methods.

Examples of Organocatalytic Transformations of β-Keto Esters
Catalyst TypeReaction TypeSubstratesKey FindingSource
Cinchona-derived catalystAsymmetric Peroxidationγ,δ-Unsaturated β-keto estersProducts obtained in up to 95:5 er nih.gov
Cinchona alkaloid derivativesα-Hydroxylationβ-Keto estersHigh yields and good enantioselectivity nih.gov

Lewis Acid-Mediated Stereoselective Additions

One of the most powerful and reliable methods for establishing stereocenters during carbon-carbon bond formation is the asymmetric aldol reaction. Lewis acid-mediated additions, particularly those employing chiral auxiliaries, offer a robust strategy for controlling the stereochemical outcome. The Evans aldol reaction is a prime example of this approach, enabling the highly diastereoselective synthesis of syn-aldol adducts. chem-station.com

In the context of synthesizing this compound, this strategy involves the reaction of a Z-enolate, derived from an N-acyl oxazolidinone chiral auxiliary, with isobutyraldehyde. The choice of Lewis acid is critical for both the formation of the specific enolate and for chelating the reactants in a rigid, chair-like six-membered transition state, known as the Zimmerman-Traxler model. youtube.comalfa-chemistry.com Lewis acids such as boron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄) are commonly employed. chem-station.comarkat-usa.org

The chiral auxiliary, typically derived from a readily available amino acid like valine or phenylalanine, directs the facial attack of the aldehyde onto the enolate. chem-station.com This is achieved through steric hindrance, where the bulky substituent on the auxiliary blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. tcichemicals.com This control results in the formation of a specific diastereomer with high predictability. After the reaction, the chiral auxiliary can be cleaved from the aldol adduct through methods like hydrolysis or reductive cleavage, yielding the desired β-hydroxy acid, which can then be esterified to give this compound. tcichemicals.comorgsyn.org The ability to synthesize different stereoisomers by selecting the appropriate chiral auxiliary and Lewis acid makes this a versatile and powerful methodology. tcichemicals.com

Table 1: Representative Data for Evans Asymmetric Aldol Reaction for the Synthesis of syn-β-Hydroxy Carbonyl Compounds.
N-Acyl AuxiliaryLewis AcidAldehydeDiastereomeric Ratio (syn:anti)Yield
(4R,5S)-N-propionyl-4-methyl-5-phenyl-2-oxazolidinoneDibutylboron Triflate / Et₃NIsobutyraldehyde>99:1~85-95%
(S)-N-propionyl-4-isopropyl-2-oxazolidinoneTitanium Tetrachloride / DIPEAIsobutyraldehyde>95:5~80-90%

Biocatalytic and Enzymatic Production of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering exceptional selectivity under mild reaction conditions. nih.gov The production of enantiomerically pure compounds like this compound is particularly well-suited to enzymatic methods. nih.gov

Enzyme-Catalyzed Stereoselective Transformations

The most direct enzymatic route to chiral β-hydroxy esters is the asymmetric reduction of the corresponding prochiral β-keto ester, in this case, methyl 4-methyl-3-oxopentanoate (B1262298). This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). academie-sciences.fr These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), to deliver a hydride to the carbonyl group with high stereospecificity. academie-sciences.fr The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts which face of the carbonyl will be reduced, although anti-Prelog enzymes that provide the opposite enantiomer are also known and utilized. nih.gov

Microbial Oxidoreduction of Ketoesters

Whole-cell biocatalysis offers a cost-effective approach by using microorganisms that naturally contain the necessary reductase enzymes and cofactor regeneration systems. nih.gov Baker's yeast (Saccharomyces cerevisiae) is one of the most widely used microorganisms for the asymmetric reduction of ketones due to its low cost, availability, and ease of use. acgpubs.org When presented with a β-keto ester, reductases within the yeast cells can convert it to the corresponding β-hydroxy ester, often with very high enantioselectivity. nih.gov Studies on model substrates like methyl acetoacetate (B1235776) have demonstrated that baker's yeast can produce the (S)-hydroxy ester with over 99% enantiomeric excess (ee). almacgroup.com The reaction is typically performed in an aqueous medium with a simple sugar like glucose or sucrose, which the yeast metabolizes to regenerate the required NADPH cofactor. nih.gov

Table 2: Asymmetric Reduction of a Model β-Keto Ester (Methyl Acetoacetate) using Baker's Yeast.
BiocatalystSubstrateReaction MediumConversionEnantiomeric Excess (ee) of (S)-product
Saccharomyces cerevisiae (Baker's Yeast)Methyl AcetoacetateGlycerol/Water MixtureHigh>99%

Enzymatic Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture. This method starts with a 50:50 mixture of the (R)- and (S)-enantiomers of methyl 3-hydroxy-4-methylpentanoate. An enzyme is then used to selectively react with only one of the enantiomers, allowing the other to be isolated in high enantiomeric purity. researchgate.net

Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and high enantioselectivity. mdpi.comjocpr.com Candida antarctica lipase (B570770) B (CAL-B), often in an immobilized form like Novozym 435, is particularly effective. youtube.com The resolution can be performed in two primary ways:

Enantioselective hydrolysis: The racemic ester is treated with the lipase in an aqueous buffer. The enzyme selectively hydrolyzes one ester enantiomer (e.g., the R-form) into the corresponding carboxylic acid, leaving the desired (S)-ester unreacted.

Enantioselective transesterification (or acylation): The racemic alcohol (in this case, the hydroxy ester) is treated with an acyl donor (like vinyl acetate) in an organic solvent. The lipase selectively acylates one enantiomer, leaving the other unreacted. nih.gov

At approximately 50% conversion, this method can theoretically yield both the unreacted starting material and the product in enantiomerically pure forms. mdpi.com

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols/Esters.
EnzymeReaction TypeSubstrateEnantiomeric Ratio (E)Resulting Enantiomeric Excess (ee)
Candida antarctica Lipase B (CAL-B)HydrolysisRacemic β-Hydroxy Ester>200>99% (for unreacted ester at ~50% conversion)
Pseudomonas cepacia Lipase (PSL)AcylationRacemic β-Hydroxy EsterHigh (>100)>98% (for unreacted ester at ~50% conversion)

Genetic Engineering for Enhanced Biocatalytic Efficiency

While naturally occurring enzymes are powerful, their properties are not always ideal for industrial processes. Genetic engineering techniques, such as rational design and directed evolution, are used to tailor enzymes for specific applications. nih.gov For the synthesis of this compound, a key goal would be to enhance a ketoreductase that produces the desired (S)-enantiomer.

Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific changes. polimi.it If the crystal structure is known, researchers can identify amino acid residues in the active site that control substrate binding and stereoselectivity. By performing site-directed mutagenesis to change these key residues, it is possible to improve the enzyme's activity towards methyl 4-methyl-3-oxopentanoate or even invert its natural stereopreference to produce the (S)-alcohol from an enzyme that would normally produce the (R)-alcohol. polimi.it

Directed Evolution: This technique mimics natural selection in the laboratory. The gene for the enzyme is subjected to random mutagenesis to create a large library of enzyme variants. This library is then screened for improved properties, such as higher activity, enhanced stability at high temperatures or in organic solvents, or better stereoselectivity. The "fittest" variants are selected, and the process is repeated over several cycles, leading to significant improvements in biocatalytic efficiency. nih.gov

These engineering strategies have been successfully applied to create robust biocatalysts for the production of various chiral alcohols and amines for the pharmaceutical industry. acs.orgresearchgate.net

Industrial-Scale Synthetic Strategies and Process Intensification

Translating a laboratory-scale synthesis into a robust, efficient, and economical industrial process requires significant optimization and process intensification. mdpi.com For the production of a fine chemical like this compound, moving from traditional batch reactors to continuous flow systems offers numerous advantages.

Continuous flow chemistry involves pumping reagents through a network of tubes or channels, often passing through a reactor containing a catalyst. alfa-chemistry.com This setup provides superior control over reaction parameters such as temperature, pressure, and mixing, which is difficult to achieve in large batch reactors. The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat and mass transfer, leading to faster reaction rates, higher yields, and improved safety, especially for highly exothermic or hazardous reactions. alfa-chemistry.com

For biocatalytic processes, enzymes (such as a ketoreductase or lipase) can be immobilized on a solid support and packed into a column, creating a packed-bed reactor (PBR). The substrate solution is then continuously passed through the column. This approach offers several key benefits for industrial-scale synthesis:

Enzyme Reuse: Immobilization prevents the enzyme from being washed away, allowing it to be used for extended periods, which significantly reduces costs.

Simplified Purification: The product flows out of the reactor while the catalyst remains contained, eliminating the need for complex separation steps.

Process Stability and Control: The steady-state operation of a flow reactor leads to more consistent product quality.

Scalability: Scaling up production is often a matter of running the reactor for a longer time or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than redesigning large-scale batch equipment. alfa-chemistry.com

This combination of biocatalysis and continuous flow technology represents a state-of-the-art strategy for the green, efficient, and scalable industrial synthesis of chiral intermediates. nih.govnih.gov

Optimization of Stereoselectivity and Yield in this compound Synthetic Routes

The primary strategies for synthesizing this compound with high stereochemical control involve asymmetric aldol reactions and the asymmetric hydrogenation of a corresponding ketoester. The optimization of these routes is crucial for maximizing the yield of the desired (S)-enantiomer while minimizing the formation of its (R)-enantiomer and diastereomers.

Catalyst Design and Ligand Effects

The choice of catalyst and the nature of its coordinating ligands are paramount in dictating the stereochemical outcome of the synthesis. In asymmetric synthesis, chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other.

One effective approach involves the use of chiral auxiliaries in aldol reactions. For instance, the TiCl4-mediated aldol addition of silyl (B83357) ketene (B1206846) acetals derived from chiral auxiliaries to isobutyraldehyde has been shown to produce the corresponding aldol adducts with excellent diastereomeric ratios. wiley-vch.de The chiral auxiliary enforces a specific conformation in the transition state, leading to a highly stereoselective C-C bond formation.

In the context of asymmetric hydrogenation of the precursor, methyl 3-oxo-4-methylpentanoate, transition metal catalysts, particularly those based on rhodium and iridium, complexed with chiral phosphine (B1218219) ligands, are commonly employed. The electronic and steric properties of the phosphine ligands are critical in achieving high enantioselectivity.

Table 1: Illustrative Ligand Effects on Asymmetric Hydrogenation

Catalyst PrecursorChiral LigandLigand FeatureEnantiomeric Excess (ee) (%)Yield (%)
[Rh(COD)₂]BF₄(S)-BINAPAxially chiral biaryl phosphine>95>90
[Ir(COD)Cl]₂(S,S)-ChiraphosC₂-symmetric bisphosphine9295
[Rh(COD)₂]BF₄(R)-MeO-BIPHEPElectron-rich biaryl phosphine98>99
[Ir(COD)Cl]₂(R,R)-DIOPDioxolane-based bisphosphine8593

Note: This data is illustrative and compiled from general knowledge of asymmetric hydrogenations of β-keto esters. Specific data for methyl 3-oxo-4-methylpentanoate may vary.

The design of these ligands often involves creating a rigid chiral scaffold that effectively shields one face of the substrate, directing the hydrogenation to the other face. The bite angle of bidentate phosphine ligands and the steric bulk of the substituents on the phosphorus atoms are key parameters that are fine-tuned to maximize stereoselectivity.

Solvent Effects on Stereoselectivity

The solvent in which a stereoselective reaction is conducted is not merely an inert medium but can play a crucial role in influencing the reaction's stereochemical course. Solvent molecules can interact with the catalyst, substrate, and transition state, thereby affecting their energies and geometries.

In aldol reactions, the polarity and coordinating ability of the solvent can impact the aggregation state of the enolate and the tightness of the transition state. Non-polar solvents often favor more organized, closed transition states, which can lead to higher diastereoselectivity. For example, in the aldol reaction of a lithium enolate with an aldehyde, a switch from a coordinating solvent like tetrahydrofuran (B95107) (THF) to a non-coordinating solvent like toluene (B28343) can sometimes lead to a reversal or improvement in diastereoselectivity.

For asymmetric hydrogenations, the solvent can influence the solubility of the catalyst and substrate, as well as the stability of catalytic intermediates. The polarity of the solvent has been shown to have a significant effect on the enantioselectivity of some hydrogenation reactions. Generally, a less polar solvent can enhance the enantioselectivity by promoting a more ordered transition state.

Table 2: Influence of Solvent on Stereoselectivity in a Model Aldol Reaction

SolventDielectric Constant (ε)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee) of syn (%)
Dichloromethane (B109758)9.185:1592
Toluene2.490:1095
Tetrahydrofuran (THF)7.670:3088
Methanol (B129727)32.755:4575

Note: This data is illustrative and based on general trends observed in stereoselective aldol reactions.

The choice of solvent is therefore a critical parameter to be optimized for any given stereoselective synthesis to achieve the desired level of stereocontrol.

Reaction Condition Tuning (Temperature, Pressure, Concentration)

Fine-tuning of reaction conditions such as temperature, pressure, and reactant concentrations is a fundamental aspect of optimizing both the yield and stereoselectivity of a synthetic route.

Temperature: Lowering the reaction temperature generally enhances stereoselectivity. According to the Eyring equation, the difference in the free energies of activation for the two competing diastereomeric transition states is inversely proportional to the temperature. Therefore, at lower temperatures, the reaction pathway leading to the major diastereomer is more significantly favored. For instance, in a specific aldol addition for the synthesis of (R)-3-hydroxy-4-methylpentanoic acid, the reaction is conducted at extremely low temperatures, ranging from -128°C to -106°C, to achieve high optical purity. orgsyn.org

Pressure: In asymmetric hydrogenations, the pressure of hydrogen gas is a critical parameter. Higher pressures generally lead to faster reaction rates. However, the effect on enantioselectivity can be complex and substrate-dependent. In some cases, higher pressures can lead to a decrease in enantioselectivity due to changes in the rate-determining step or the catalyst's resting state. Therefore, an optimal pressure must be determined experimentally to balance reaction rate and stereoselectivity.

Concentration: The concentration of reactants can also influence the outcome of a stereoselective reaction. In some catalytic reactions, higher concentrations can lead to catalyst aggregation, which may alter its activity and selectivity. Furthermore, in reactions where there is a competition between the desired reaction and side reactions, adjusting the concentration of the reactants can be used to favor the formation of the desired product.

Table 3: Effect of Reaction Conditions on a Model Asymmetric Hydrogenation

Temperature (°C)H₂ Pressure (bar)Substrate Conc. (M)Enantiomeric Excess (ee) (%)Yield (%)
25100.19598
50100.190>99
25500.194>99
25100.59297

Note: This data is illustrative and based on general principles of asymmetric hydrogenation.

Chemical Reactivity and Transformations of Methyl S 3 Hydroxy 4 Methylpentanoate

Functional Group Interconversions of Methyl(s)-3-hydroxy-4-methylpentanoate

The hydroxyl and ester groups of this compound can be independently or concertedly modified through a range of synthetic methodologies.

The secondary alcohol in this compound can be oxidized to the corresponding β-keto ester, Methyl 3-oxo-4-methylpentanoate. This transformation is a key step in the synthesis of various biologically active molecules. Several modern oxidation methods are suitable for this purpose, offering mild conditions and high yields.

Commonly employed methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base such as triethylamine (B128534). wikipedia.orgbyjus.com This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. alfa-chemistry.com The Dess-Martin periodinane oxidation uses a hypervalent iodine reagent, which also provides a mild and selective method for converting secondary alcohols to ketones. rsc.orgchemistrysteps.comwikipedia.orgthermofisher.com

Table 1: Comparison of Common Oxidation Methods for Secondary Alcohols

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Swern OxidationDMSO, (COCl)₂, Et₃N, -78 °C to rtMild, high yield, tolerates many functional groupsRequires low temperatures, produces malodorous dimethyl sulfide
Dess-Martin PeriodinaneDMP, CH₂Cl₂, rtMild, neutral pH, short reaction times, high yieldsReagent is expensive and potentially explosive

The ester group of this compound can be reduced to a primary alcohol, yielding (S)-4-methylpentane-1,3-diol. Strong reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting the ester to the corresponding 1,3-diol. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to protonate the resulting alkoxide.

The stereochemical outcome of the reduction of the related β-hydroxy ketones to 1,3-diols is often influenced by chelation control. rsc.orgnih.govacs.org While the ester carbonyl is less basic than a ketone carbonyl, chelation of the lithium cation between the hydroxyl group and the ester carbonyl can still influence the facial selectivity of the hydride attack, potentially leading to diastereoselective formation of the 1,3-diol.

Table 2: Reducing Agents for Ester Reduction

Reducing AgentReactivityTypical SubstratesProducts
Lithium aluminum hydride (LiAlH₄)StrongEsters, Carboxylic acids, Aldehydes, KetonesPrimary Alcohols
Sodium borohydride (B1222165) (NaBH₄)MildAldehydes, KetonesPrimary and Secondary Alcohols

The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution at the C-3 position, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate. masterorganicchemistry.comchemistrysteps.comchemistrysteps.com This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. pearson.comresearchgate.netnih.gov This conversion proceeds with retention of stereochemistry at the C-3 carbon. libretexts.orglibretexts.org

Once the tosylate or mesylate is formed, it can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction, which proceeds with inversion of configuration. This two-step sequence allows for the stereocontrolled introduction of a wide range of functional groups at the C-3 position.

This compound can be synthesized via Fischer esterification of (S)-3-hydroxy-4-methylpentanoic acid with methanol (B129727) in the presence of an acid catalyst. Conversely, the methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is a reversible process and is the microscopic reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is typically driven to completion by using a large excess of water. Base-promoted hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.comucoz.com The reaction consumes a stoichiometric amount of base, and the final product is the carboxylate salt of the acid, which is resistant to nucleophilic attack by the displaced alkoxide. youtube.com The kinetics of hydrolysis of similar esters, such as methyl lactate, have been studied and show an autocatalytic effect where the product acid catalyzes the reaction. chemrxiv.orgresearchgate.net

Carbon-Carbon Bond Forming Reactions Involving this compound

The carbon framework of this compound can be elaborated through the formation of new carbon-carbon bonds, most notably at the α-position to the ester group.

The α-protons of β-hydroxy esters are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate can then react with electrophiles such as alkyl halides or acylating agents. A particularly powerful method for the diastereoselective alkylation of chiral β-hydroxy esters is the Fráter–Seebach alkylation. wikipedia.orgepfl.chvander-lingen.nltheeurekamoments.com This reaction involves the formation of a dianion by treating the β-hydroxy ester with two equivalents of a strong base, such as lithium diisopropylamide (LDA). The resulting lithium chelate directs the incoming electrophile to the face opposite the existing substituent at the β-position, leading to high diastereoselectivity. researchgate.net

The hydroxyl group can also be acylated, for example, using an acid anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction protects the hydroxyl group and can be a key step in multi-step synthetic sequences.

Table 3: Key Carbon-Carbon Bond Forming Reactions

ReactionReagentsKey Features
Fráter–Seebach Alkylation2 equiv. LDA, Alkyl halideDiastereoselective alkylation of the α-carbon
Acylation of Hydroxyl GroupAcetic anhydride, DMAPProtection of the hydroxyl group

C-C Coupling Methodologies

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons. For this compound, C-C coupling reactions can be effectively carried out by generating an enolate from the ester and subsequently reacting it with a suitable electrophile. This approach, known as enolate alkylation, allows for the introduction of various substituents at the α-position to the ester carbonyl.

The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its ability to rapidly and quantitatively form the lithium enolate at low temperatures, typically -78 °C. The stereochemical outcome of the alkylation can be influenced by the reaction conditions and the nature of the substrate and electrophile.

Once the enolate is formed, it can react with a variety of carbon electrophiles in an S(_N)2 fashion. Primary alkyl halides are excellent electrophiles in these reactions, leading to the formation of a new C-C bond at the α-position. The success of the alkylation is dependent on the reactivity of the electrophile, with primary and benzylic halides generally providing the best results.

A critical consideration in the alkylation of β-hydroxy esters is the presence of the free hydroxyl group, which can interfere with the reaction by being deprotonated by the strong base. To circumvent this issue, the hydroxyl group is often protected prior to enolate formation. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are commonly used for this purpose due to their ease of installation and removal under mild conditions.

Table 1: Reagents and Conditions for C-C Coupling of this compound Derivatives

StepReagent/ConditionPurpose
1. ProtectionTBDMS-Cl, Imidazole (B134444), DMFProtection of the hydroxyl group as a silyl ether.
2. Enolate FormationLDA, THF, -78 °CDeprotonation of the α-carbon to form the lithium enolate.
3. AlkylationAlkyl Halide (e.g., CH(_3)I, BnBr)Introduction of a new carbon substituent at the α-position.
4. DeprotectionTBAF, THF or HF•PyridineRemoval of the silyl protecting group to reveal the free hydroxyl.

Derivatization Strategies for Enhanced Synthetic Utility

The synthetic utility of this compound can be significantly expanded through various derivatization strategies. These modifications can protect the inherent functional groups to allow for selective reactions at other sites, or they can transform the existing functional groups into others that are more suitable for subsequent synthetic steps.

Protecting Group Chemistry for Hydroxyl and Ester Functions

Protecting groups are essential tools in multi-step organic synthesis, allowing for the temporary masking of reactive functional groups. In the context of this compound, both the hydroxyl and the ester functionalities can be protected to facilitate reactions at other positions or to prevent undesired side reactions.

Protection of the Hydroxyl Group: The secondary hydroxyl group is often protected as a silyl ether. Common silylating agents include tert-butyldimethylsilyl chloride (TBDMS-Cl) and triethylsilyl chloride (TES-Cl), typically in the presence of a base like imidazole in a solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The choice of silyl group can influence the stability of the protected intermediate, with bulkier groups like tert-butyldiphenylsilyl (TBDPS) offering greater stability. These silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions.

Protection of the Ester Function: While the methyl ester is generally less reactive than the hydroxyl group, its protection can be necessary in certain synthetic routes, for instance, when strong nucleophiles or reducing agents that would otherwise react with the ester are employed. The ester can be converted to a more robust functional group, such as a tert-butyl ester, or it can be reduced to the corresponding primary alcohol and then protected. However, for many applications involving this chiral building block, the ester is carried through the synthetic sequence and is often a site for later transformations, such as amide formation.

Table 2: Common Protecting Groups for the Hydroxyl Function of this compound

Protecting GroupAbbreviationReagents for ProtectionReagents for Deprotection
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole, DMFTBAF, THF; HF•Pyridine
Triethylsilyl etherTESTES-Cl, Imidazole, DCMTBAF, THF; HF•Pyridine
Triisopropylsilyl etherTIPSTIPS-Cl, Imidazole, DMFTBAF, THF; HF•Pyridine
tert-Butyldiphenylsilyl etherTBDPSTBDPS-Cl, Imidazole, DMFTBAF, THF; HF•Pyridine

Formation of Amide and Related Derivatives

The methyl ester of this compound can be readily converted into a variety of amides. This transformation is significant as the amide bond is a key structural feature in many biologically active molecules, including peptides and pharmaceuticals.

Direct aminolysis, the reaction of the ester with an amine, can be employed to form amides. This reaction is often facilitated by heating or by the use of a catalyst. For less reactive amines or for reactions that need to be conducted under milder conditions, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a variety of coupling reagents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions.

The reaction of this compound or its corresponding carboxylic acid with a wide range of primary and secondary amines allows for the synthesis of a diverse library of amide derivatives. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery, where the properties of a lead compound are systematically modified to optimize its biological activity.

Table 3: Methods for Amide Formation from this compound

MethodKey ReagentsDescription
Direct AminolysisAmine (R-NH(_2)), Heat or CatalystThe ester is directly reacted with an amine, often requiring elevated temperatures.
Hydrolysis and Coupling1. LiOH or NaOH (hydrolysis) 2. Amine, Coupling Reagent (e.g., EDC, HOBt)The ester is first converted to the carboxylic acid, which is then activated and reacted with an amine.

The chemical reactivity and the potential for strategic derivatization make this compound a valuable chiral precursor in the synthesis of complex organic molecules with important biological activities.

Applications of Methyl S 3 Hydroxy 4 Methylpentanoate As a Chiral Building Block

Integration into Complex Molecule Synthesis

The inherent chirality of Methyl(s)-3-hydroxy-4-methylpentanoate makes it an excellent starting material for the synthesis of intricate molecular architectures. Its functional groups, a hydroxyl group and a methyl ester, provide versatile handles for a variety of chemical transformations, allowing for its seamless integration into larger, more complex molecules.

Macrocyclic lactones, which are large ring structures containing an ester group, are a significant class of compounds with diverse biological activities. The synthesis of these structures often relies on the use of chiral precursors to control the stereochemistry of the final product. While direct examples of this compound in macrocyclic lactone synthesis are not extensively detailed in readily available literature, the analogous compound, 5-hydroxy-3-methylpentanoic acid, is known to form a cyclic ester (lactone) in the presence of an acid catalyst. pearson.com This intramolecular cyclization highlights the potential of hydroxy-ester and hydroxy-acid structures in the formation of lactone rings. The principles of lactonization are fundamental to the synthesis of macrocycles, suggesting that derivatives of this compound could serve as key intermediates in the assembly of these large ring systems.

Annulation and cyclization reactions are fundamental processes in organic chemistry for the construction of ring systems. These reactions are crucial in the synthesis of a wide array of organic molecules, including many natural products and pharmaceuticals. wikipedia.org Chiral building blocks like this compound can be employed in these reactions to introduce stereocenters with high precision. For instance, the hydroxyl group can be converted into a good leaving group, facilitating an intramolecular nucleophilic substitution to form a cyclic ether. Alternatively, the ester group can be modified to participate in ring-closing metathesis or other cyclization strategies. While specific examples detailing the use of this compound in well-known annulation reactions like the Robinson annulation are not prominent, its structural motifs are amenable to a variety of cyclization methodologies. wikipedia.org

Role in Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. Chiral building blocks are indispensable in this field for the enantioselective synthesis of complex natural products.

Oligoisoprenoid chains are repeating five-carbon units that are the basis for a vast number of natural products, including steroids and terpenes. nih.gov The synthesis of chiral oligoisoprenoid-like chains requires precise control over the stereochemistry at each branching point. This compound, with its defined stereocenter and functional groups, can serve as a valuable starting material for the iterative construction of these chains. The isopropyl group and the hydroxyl-bearing carbon can be elaborated to form the characteristic repeating units of isoprenoids.

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. nih.gov Their synthesis often involves the assembly of smaller, chiral building blocks. mdpi.comresearchgate.net this compound can be envisioned as a precursor to C5 or C6 chiral building blocks that can be incorporated into the synthesis of complex terpenoids. For example, the isopropyl group is a common feature in many terpenoids, and the hydroxyl and ester functionalities provide the necessary handles for further chemical transformations and coupling reactions.

Table 1: Potential Terpenoid Classes Accessible from this compound-derived Building Blocks

Terpenoid ClassNumber of Isoprene UnitsExample Natural Products
Monoterpenoids2Menthol, Limonene
Sesquiterpenoids3Farnesol, Artemisinin
Diterpenoids4Taxol, Ginkgolide B

Precursor in Peptide and Protein Synthesis

Peptides and proteins are polymers of amino acids, and their synthesis often requires the use of non-standard or modified amino acids to achieve specific biological activities or structural properties. masterorganicchemistry.com this compound can be utilized as a precursor for the synthesis of unique amino acid derivatives. For example, the hydroxyl group can be converted to an amino group through a variety of synthetic methods, and the ester can be hydrolyzed to the corresponding carboxylic acid. This would result in a chiral β- or γ-amino acid, which can then be incorporated into peptide chains using standard peptide synthesis protocols. researchgate.net The presence of the isopropyl group would also confer specific steric and hydrophobic properties to the resulting peptide.

Table 2: Potential Amino Acid Derivatives from this compound

TransformationResulting Amino Acid TypePotential Application
Hydroxide to Amine Conversionβ- or γ-Amino AcidIncorporation into peptidomimetics
Further elaborationNovel side-chain modified amino acidsProbes for protein structure and function

Introduction of Hydroxy-Methylpentanoic Acid Residues into Peptide Chains

The incorporation of non-standard amino acid residues into peptide chains is a key strategy for developing novel therapeutic agents and probes for studying biological systems. This compound serves as a precursor to (S)-3-hydroxy-4-methylpentanoic acid, a residue that can be integrated into peptide backbones, influencing their conformation and biological activity.

One notable application is in the synthesis of cyclotetradepsipeptides, a class of cyclic peptides with diverse biological properties. The synthesis of these complex molecules often involves a combination of solid-phase and solution-phase techniques. The (S)-hydroxy-4-methylpentanoic acid moiety can be constructed from L-leucine via a diazotization reaction with sodium nitrite (B80452) under acidic conditions. This chiral hydroxy acid is then incorporated into the growing peptide chain on a solid support, such as a chlorotrityl chloride resin.

The coupling of the hydroxy acid and subsequent amino acids is typically facilitated by standard peptide coupling reagents. The ester linkage, a defining feature of depsipeptides, can be formed on-resin using methods like the Steglich esterification with dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The final cyclization to form the macrocyclic structure is often performed in solution after cleavage from the resin.

Table 1: Reagents for Peptide Coupling and Esterification

Reagent/Condition Purpose
HBTU/HOBt or HATU/HOAt Peptide bond formation
DIC/DMAP Ester bond formation (Steglich esterification)

Stereocontrolled Incorporation into Modified Amino Acids

The stereochemistry of this compound makes it an excellent chiral template for the synthesis of modified amino acids, particularly β-amino acids. These non-proteinogenic amino acids are of significant interest due to their unique conformational properties and their presence in a variety of biologically active natural products.

A common strategy involves the use of chiral oxazinan-6-ones derived from amino acids. While direct examples detailing the use of this compound in this specific context are not prevalent in the readily available literature, the principles of diastereoselective synthesis using similar chiral building blocks are well-established. For instance, the enolates of 4-substituted-1,3-oxazinan-6-ones can undergo diastereoselective alkylation or hydroxylation reactions. researchgate.netnih.gov The stereocenter in the starting material, analogous to the one in this compound, directs the approach of the electrophile, leading to the formation of a new stereocenter with high selectivity.

Subsequent hydrolysis and functional group manipulations of the resulting substituted oxazinan-6-one can yield a variety of protected α-hydroxy- and α-methyl-β-amino acids. nih.gov This methodology highlights the potential of using the inherent chirality of molecules like this compound to control the stereochemical outcome of reactions and generate novel, enantiomerically enriched amino acid derivatives.

Table 2: Key Steps in Stereocontrolled Synthesis of Modified Amino Acids

Step Description
Formation of Chiral Auxiliary Derivatization of the chiral building block (e.g., into an oxazinan-6-one).
Diastereoselective Enolate Reaction Alkylation or hydroxylation of the chiral auxiliary's enolate.

Utility in the Construction of Chiral Scaffolds and Architectures

Beyond peptide modifications, the chiral nature of this compound lends itself to the construction of larger, well-defined chiral scaffolds and architectures, such as macrocycles. Chiral macrocycles are of great interest for their applications in host-guest chemistry, asymmetric catalysis, and as scaffolds for drug discovery.

The synthesis of chiral macrocycles often relies on the use of chiral building blocks to impart stereochemical control during the macrocyclization step. While specific examples detailing the direct use of this compound in the synthesis of macrocycles like chiral crown ethers or cryptands are not extensively documented in readily accessible literature, the principles of template-directed synthesis offer a viable pathway. In such a strategy, the chiral diol or a derivative thereof could be used to direct the formation of a macrocyclic structure. nih.gov

For instance, a chiral macrocycle can be synthesized to act as a template in the stereoselective synthesis of mechanically interlocked molecules like rotaxanes and catenanes. birmingham.ac.ukchemrxiv.org The chirality of the macrocycle, derived from a simple amino acid in some cases, directs the threading and stoppering or the interlocking of components to favor the formation of one enantiomer of the mechanically chiral product. birmingham.ac.ukchemrxiv.org This "active template" approach demonstrates how the stereochemical information encoded in a chiral building block can be transferred to create complex, three-dimensional chiral architectures. The functional groups of this compound, the hydroxyl and the ester, provide handles for its incorporation into such macrocyclic frameworks.

Mechanistic Investigations Relevant to Methyl S 3 Hydroxy 4 Methylpentanoate

Mechanistic Pathways of Stereoselective Reactions

The stereochemical outcome of the synthesis of Methyl(s)-3-hydroxy-4-methylpentanoate is determined by the energy differences between diastereomeric transition states. The aldol (B89426) reaction, a primary method for constructing the carbon backbone of this molecule, provides a classic example of how reaction mechanisms dictate stereoselectivity.

Transition State Analysis in Asymmetric Catalysis

The stereochemistry of aldol reactions can be effectively rationalized using the Zimmerman-Traxler model. openochem.orgharvard.edumasterorganicchemistry.com This model posits a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde. The substituents on the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric hindrance. openochem.orgmasterorganicchemistry.com

For the synthesis of the 3-hydroxy-4-methylpentanoate backbone via the aldol reaction between a methyl acetate (B1210297) enolate and isobutyraldehyde (B47883), the geometry of the enolate is critical. While a methyl acetate enolate does not have E/Z isomerism itself, the principles of the Zimmerman-Traxler model still apply to the facial selectivity of the prochiral enolate and aldehyde. The use of chiral auxiliaries or chiral Lewis acid catalysts creates a chiral environment that favors one transition state over others, leading to an enantiomerically enriched product.

The transition state involves the coordination of a metal enolate of methyl acetate with isobutyraldehyde. The chair-like transition state minimizes 1,3-diaxial interactions. harvard.edu The stereochemical outcome is highly dependent on the metal counterion and the specific ligands used. For instance, boron enolates often provide high levels of stereoselectivity due to the short B-O and B-C bond lengths, which create a more compact and organized transition state. libretexts.org This leads to a greater energy difference between the diastereomeric transition states, resulting in higher selectivity.

Diastereoselectivity and Enantioselectivity Rationalization

The diastereoselectivity in the aldol reaction to form a 3-hydroxy-4-methylpentanoate structure is controlled by the relative orientation of the substituents on the chair-like transition state. When using an achiral methyl acetate enolate and isobutyraldehyde, a racemic mixture of enantiomers would be expected. To achieve enantioselectivity, a chiral influence is necessary.

This can be achieved in several ways:

Chiral Auxiliaries: Attaching a chiral auxiliary to the acetate group can direct the approach of the isobutyraldehyde from a specific face, leading to a preferred absolute stereochemistry in the product.

Chiral Catalysts: A chiral Lewis acid can coordinate to the isobutyraldehyde, rendering one of its faces more susceptible to nucleophilic attack by the enolate. msu.edu The catalyst creates a chiral pocket around the aldehyde, and the transition state that minimizes steric interactions with the catalyst's chiral ligands will be favored.

The reaction of a silyl (B83357) enol ether of methyl acetate with isobutyraldehyde in the presence of a chiral Lewis acid, a Mukaiyama aldol reaction, proceeds through an open or closed transition state, depending on the Lewis acid and reaction conditions. wiley-vch.de In a closed, chair-like transition state, the bulky isopropyl group of the isobutyraldehyde and the substituents of the chiral catalyst will arrange to minimize steric clash, thus determining the stereochemical outcome. wiley-vch.de

Below is a table summarizing the expected outcomes based on the Zimmerman-Traxler model for a generic aldol reaction:

Enolate GeometryFavored Transition StatePredicted Diastereomer
Z-enolateR group of aldehyde equatorialsyn
E-enolateR group of aldehyde equatorialanti

Enzymatic Reaction Mechanisms and Substrate Interactions

Enzymes offer a highly selective alternative for the synthesis and modification of chiral compounds like this compound. Their well-defined active sites can precisely control the stereochemistry of reactions.

Active Site Modelling and Mutagenesis Studies

The enzymatic synthesis of (S)-β-hydroxy esters is often achieved through the asymmetric reduction of the corresponding β-keto ester, in this case, methyl 3-oxo-4-methylpentanoate. This reaction is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are often NADPH-dependent.

Active site modeling plays a crucial role in understanding and engineering these enzymes. Computational docking and molecular dynamics simulations can predict how a substrate, like methyl 3-oxo-4-methylpentanoate, binds within the active site. The active site of a typical ketoreductase contains a catalytic triad (B1167595) (e.g., Ser-Tyr-Lys) and a cofactor binding domain. The stereochemical outcome of the reduction is determined by the orientation of the substrate's carbonyl group relative to the hydride source (NADPH) and the catalytic residues.

Site-directed mutagenesis is a powerful tool to alter the stereoselectivity and substrate specificity of these enzymes. By modifying amino acid residues within the active site, the binding pocket can be reshaped. For example, replacing a bulky amino acid with a smaller one can create space to accommodate larger substrates or alter the preferred binding orientation of the substrate, potentially reversing the enantioselectivity from producing the (R)-enantiomer to the (S)-enantiomer. Studies on alcohol dehydrogenases from organisms like Lactobacillus kefir have shown that mutations can significantly impact enantioselectivity. nih.govresearchgate.net

Substrate Specificity and Stereochemical Control by Enzymes

The substrate specificity of enzymes is a key factor in their utility for organic synthesis. For the production of this compound, a ketoreductase must not only accept methyl 3-oxo-4-methylpentanoate as a substrate but also perform the reduction with high enantioselectivity.

The stereochemical control is dictated by the precise positioning of the substrate within the active site. The enzyme's chiral environment forces the substrate to bind in a specific orientation, exposing one of the two faces of the carbonyl group to the hydride attack from the NADPH cofactor. The interactions between the substrate and the amino acid residues of the active site, such as hydrogen bonding and hydrophobic interactions, are crucial for this precise positioning.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic mixtures of esters. nih.gov In the context of Methyl 3-hydroxy-4-methylpentanoate, a racemic mixture could be resolved by the enantioselective hydrolysis or transesterification catalyzed by a lipase. The enzyme would selectively acylate or deacylate one enantiomer at a much faster rate, allowing for the separation of the two enantiomers. The substrate specificity of CALB is well-studied, and it is known to accommodate a range of secondary alcohols, although bulky substituents near the reaction center can affect its activity. nih.gov The shape of the binding pocket and the nature of the amino acid residues lining it determine which enantiomer fits better and is therefore preferentially transformed. researchgate.net

The following table provides examples of enzymes and their applications in stereoselective reactions relevant to β-hydroxy esters:

Enzyme TypeOrganism Source (Example)ApplicationStereochemical Control Mechanism
Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH)Lactobacillus kefirAsymmetric reduction of β-keto estersPre-determined active site geometry orients the substrate for facial-selective hydride attack.
LipaseCandida antarctica (CALB)Kinetic resolution of racemic β-hydroxy estersEnantiopreferential binding in the active site leads to selective acylation/deacylation of one enantiomer.

Retrosynthetic Analysis Strategies Involving Methyl S 3 Hydroxy 4 Methylpentanoate

Retrosynthesis of Methyl(s)-3-hydroxy-4-methylpentanoate Precursors

The structure of this compound, a β-hydroxy ester, strongly suggests a primary disconnection strategy based on the aldol (B89426) reaction, one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.orgmasterorganicchemistry.com The key 1,3-dioxygenated relationship between the hydroxyl group and the ester carbonyl is a classic hallmark of an aldol adduct.

The primary disconnection is made at the Cα-Cβ bond (the bond between C2 and C3). This breaks the molecule into two synthons:

An enolate synthon corresponding to methyl acetate (B1210297) (a d2 synthon).

An aldehyde synthon , which is isobutyraldehyde (B47883) (an a2 (B175372) synthon).

In the forward sense, this retrosynthetic step corresponds to the stereoselective addition of the enolate of methyl acetate to isobutyraldehyde. youtube.comresearchgate.net

Achieving the desired (S)-stereochemistry at the C3 position is a significant challenge that requires an asymmetric synthesis approach. One well-documented method for the closely related (R)-3-hydroxy-4-methylpentanoic acid involves the use of a chiral auxiliary. orgsyn.org A similar strategy can be envisioned for the (S)-enantiomer using the opposite enantiomer of the auxiliary. For instance, an Evans aldol reaction using a chiral oxazolidinone auxiliary attached to the acetate unit allows for highly diastereoselective enolization and subsequent reaction with isobutyraldehyde. Removal of the auxiliary then yields the desired chiral β-hydroxy acid, which can be esterified to give the final product.

Alternative syntheses for precursors of this type also rely on aldol-type reactions, including those mediated by Lewis acids with chiral silyl (B83357) ketene (B1206846) acetals reacting with isobutyraldehyde. orgsyn.org Another common strategy for forming β-hydroxy esters is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. researchgate.netorganic-chemistry.org

Table 1: Key Precursors for this compound Synthesis

Precursor MoleculeIUPAC NameRole in Synthesis
Isobutyraldehyde2-MethylpropanalElectrophile (acceptor)
Methyl acetateMethyl ethanoateNucleophile precursor (donor)
ZincZincReductant in Reformatsky reaction
Methyl bromoacetateMethyl 2-bromoethanoateNucleophile precursor for Reformatsky

This compound as a Key Synthon in Target Molecule Design

Chiral β-hydroxy esters like this compound are valuable chiral building blocks in the synthesis of more complex, high-value molecules such as natural products and pharmaceuticals. nih.gov Their utility stems from the two versatile functional groups—the hydroxyl and the ester—which can be manipulated selectively to introduce new functionalities and build out the carbon skeleton.

As a chiral synthon, the compound provides a pre-defined stereocenter, saving steps and avoiding costly and often low-yielding resolution or asymmetric synthesis at a later stage. For example, it can serve as a key intermediate in the synthesis of fragments of polyketide natural products or other biologically active molecules.

One common synthetic application involves the reduction of the ester moiety. Using a reducing agent like lithium aluminium hydride (LiAlH4) would convert the methyl ester into a primary alcohol, yielding (S)-4-methyl-1,3-pentanediol. This chiral diol is a versatile intermediate itself, suitable for further elaboration.

Another strategy is the conversion of the secondary hydroxyl group into a better leaving group (e.g., a tosylate or mesylate). This activates the stereogenic center for a nucleophilic substitution reaction. If the substitution proceeds with inversion of configuration (an SN2 reaction), it provides access to the corresponding (R)-configured products, effectively allowing the synthon to be used for generating opposite stereochemistry if needed.

Table 2: Potential Derivatives from this compound as a Synthon

Derivative MoleculeTransformationPotential Application
(S)-3-Hydroxy-4-methylpentanoic acidEster HydrolysisPrecursor for amides, other esters
(S)-4-Methylpentane-1,3-diolEster ReductionBuilding block for natural products
Methyl (S)-3-amino-4-methylpentanoateHydroxyl to Azide, then ReductionSynthesis of β-amino acid derivatives
Methyl 4-methylpent-2-enoateDehydrationPrecursor for Michael additions

Strategic Disconnections and Functional Group Interconversions in Retrosynthesis

When planning a synthesis that incorporates this compound, chemists consider various strategic disconnections and functional group interconversions (FGI) to simplify the target molecule and relate it back to this chiral building block. amazonaws.com

Strategic Disconnections: The most prominent disconnection, as discussed, is the 1,3-diO disconnection , which cleaves the Cα-Cβ bond and relates the structure back to an aldol reaction. youtube.comamazonaws.com This is the most direct way to recognize the synthetic origin of the β-hydroxy ester pattern.

Another key disconnection strategy involves recognizing the β-hydroxy ester as a hydrated form of an α,β-unsaturated ester. A retrosynthetic Functional Group Interconversion (FGI) step would be a dehydration, leading to methyl 4-methylpent-2-enoate. youtube.com This unsaturated ester can then be disconnected via strategies suitable for conjugated systems, such as those involving Michael additions.

Functional Group Interconversions (FGI): FGI is the process of converting one functional group into another. nih.gov This is a critical tactic for manipulating the hydroxyl and ester groups of the title compound to facilitate different bond-forming strategies.

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to a β-keto ester. This opens up a new range of reactions, as the protons on the α-carbon become significantly more acidic, allowing for easy alkylation or other modifications at that position.

Conversion of the Hydroxyl to a Leaving Group: As mentioned, converting the alcohol to a sulfonate ester (like a tosylate or mesylate) or a halide transforms it into a good leaving group for SN2 reactions. libretexts.org This allows for the introduction of a wide variety of nucleophiles (e.g., azides, cyanides, alkoxides) at the C3 position.

Ester to Amide Conversion: The methyl ester can be readily converted to an amide by reaction with an amine. This is a common step in the synthesis of many bioactive molecules. nih.gov

Ester to Aldehyde Reduction: A controlled reduction of the ester, for example using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, can yield the corresponding β-hydroxy aldehyde, (S)-3-hydroxy-4-methylpentanal. This aldehyde is a valuable intermediate for subsequent reactions like Wittig olefinations or further aldol additions.

These FGIs dramatically increase the synthetic utility of this compound, allowing it to serve as a versatile starting point for a diverse array of more complex target molecules.

Future Research Directions and Emerging Methodologies in Methyl S 3 Hydroxy 4 Methylpentanoate Chemistry

Development of Novel Stereoselective Catalysts

The synthesis of the specific (S)-enantiomer of Methyl-3-hydroxy-4-methylpentanoate necessitates a high degree of stereocontrol. Asymmetric catalysis is a cornerstone of this endeavor, with ongoing research focused on discovering new catalysts that offer improved activity, selectivity, and broader applicability.

A significant area of development is in asymmetric hydrogenation , a powerful method for establishing chiral centers. mdpi.comresearchgate.net While traditional methods may rely on stoichiometric chiral reagents, modern approaches utilize catalytic amounts of a chiral complex, often composed of a transition metal and a chiral ligand. monash.edu For the synthesis of β-hydroxy esters like Methyl(s)-3-hydroxy-4-methylpentanoate, the asymmetric hydrogenation of the corresponding β-keto ester is a key strategy.

Future research in this area is directed towards:

Novel Ligand Architectures: The design and synthesis of new chiral ligands are paramount. These ligands are engineered to create a specific chiral environment around the metal center, thereby directing the hydrogenation to favor the formation of the (S)-enantiomer.

Earth-Abundant Metal Catalysts: While precious metals like rhodium and ruthenium have been extensively used, there is a growing interest in developing catalysts based on more abundant and less expensive metals such as iron, cobalt, and nickel. mdpi.com

Heterogenization of Catalysts: Immobilizing homogeneous catalysts on solid supports facilitates their separation from the reaction mixture and subsequent reuse, which is both economically and environmentally advantageous.

Another critical approach is the stereoselective aldol (B89426) reaction . The addition of an enolate to isobutyraldehyde (B47883) can directly form the carbon skeleton of this compound. orgsyn.org The challenge lies in controlling the stereochemistry of the newly formed hydroxyl-bearing carbon. Modern catalyst design focuses on chiral Lewis acids and organocatalysts that can orchestrate the facial selectivity of the enolate attack on the aldehyde. Research is exploring increasingly complex catalyst systems that can operate under mild conditions with high enantiomeric excess.

Chemoenzymatic Cascade Reactions for Efficient Synthesis

Cascade reactions, where multiple chemical transformations occur in a single pot without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. The integration of biocatalysis with traditional chemical synthesis, known as chemoenzymatic cascades, is a particularly promising avenue for the efficient production of this compound.

Enzymes, as natural catalysts, often exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of this compound, a potential chemoenzymatic cascade could involve:

An initial chemical step to synthesize a prochiral precursor.

A subsequent enzymatic reduction of a ketone or an ester hydrolysis to introduce the desired chirality.

For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of Methyl-3-hydroxy-4-methylpentanoate, selectively hydrolyzing one enantiomer and leaving the desired (S)-ester intact. Alternatively, a ketoreductase enzyme could directly reduce a β-keto ester precursor to the (S)-hydroxy ester with high enantioselectivity.

The table below illustrates a hypothetical comparison of a traditional multi-step synthesis with a potential chemoenzymatic cascade approach.

FeatureTraditional SynthesisChemoenzymatic Cascade
Number of Steps Multiple discrete stepsOne-pot reaction
Intermediate Isolation Required at each stepNot required
Solvent Usage HighReduced
Stereoselectivity Relies on chiral auxiliaries or catalystsHigh, enzyme-controlled
Reaction Conditions Often harsh (high temp/pressure)Mild (ambient temp/pressure)

Future research in this domain will focus on enzyme discovery and engineering to identify or create enzymes with tailored substrate specificities and enhanced stability. Furthermore, the development of reaction conditions that are compatible with both chemical and biological catalysts is a key area of investigation.

Green Chemistry Approaches to Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound is an active area of research. researchgate.net

Key green chemistry strategies being explored include:

Use of Renewable Feedstocks: Investigating routes that start from bio-based materials rather than petroleum-derived precursors is a primary goal. For instance, levoglucosenone, derived from cellulose (B213188), is being explored as a starting material for the synthesis of related chiral hydroxy acids. nih.gov

Benign Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with greener alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents like cyclopentyl methyl ether (CPME). nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Cascade reactions are inherently more atom-economical as they minimize the need for auxiliary reagents for workup and purification of intermediates.

Energy Efficiency: The use of catalysis, including biocatalysis, allows reactions to be carried out under milder conditions, thereby reducing energy consumption.

The following table highlights some green chemistry metrics and their application in evaluating the synthesis of this compound.

MetricDescriptionRelevance to Synthesis
Process Mass Intensity (PMI) The ratio of the total mass of materials used to the mass of the final product.A lower PMI indicates a more sustainable process with less waste generation. mdpi.com
E-Factor The mass of waste produced per unit of product.Similar to PMI, a lower E-Factor is desirable.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.A high RME signifies an efficient use of starting materials.

Computational Chemistry Applications in Reaction Design and Prediction

Computational chemistry has emerged as a powerful tool in modern organic synthesis, enabling researchers to model and predict the behavior of molecules and reactions. nih.govrsc.orgrsc.org For the synthesis of this compound, computational methods can be applied in several ways:

Catalyst Design: Quantum chemical calculations can be used to understand the mechanism of catalytic reactions, such as asymmetric hydrogenation. rsc.org By modeling the transition states of the reaction with different catalyst-substrate combinations, researchers can predict which catalysts will afford the highest enantioselectivity. This rational design approach can significantly accelerate the discovery of new and improved catalysts. nih.gov

Reaction Pathway Prediction: Computational tools can be used to explore potential reaction pathways and identify the most energetically favorable routes. nih.gov This can help in optimizing reaction conditions and avoiding the formation of unwanted byproducts.

Solvent Effects: The choice of solvent can have a profound impact on the outcome of a reaction. Computational models can simulate the effect of different solvents on the reaction energetics and help in selecting the most suitable green solvent.

Substrate-Catalyst Interactions: Molecular modeling can provide detailed insights into the non-covalent interactions between the substrate and the chiral catalyst that are responsible for the stereochemical outcome of the reaction. This understanding can guide the modification of either the substrate or the catalyst to improve selectivity.

The synergy between computational prediction and experimental validation is a key trend in modern chemical research. By leveraging the predictive power of computational chemistry, the development of new synthetic methodologies for this compound can be made more efficient and targeted. nih.gov

Q & A

Q. What are the established synthetic routes for Methyl (S)-3-hydroxy-4-methylpentanoate, and how can enantiomeric purity be optimized?

Methodological Answer:

  • Catalytic hydrogenation or asymmetric esterification are common approaches. For example, palladium-catalyzed hydrogenation of azide intermediates in methanol (as described in azide reduction protocols) can yield chiral hydroxy esters with high enantiomeric purity .
  • Enantioselective synthesis may involve chiral catalysts (e.g., Ru-BINAP systems) or enzymatic resolution using lipases to separate stereoisomers .

Q. Which analytical techniques are most reliable for characterizing Methyl (S)-3-hydroxy-4-methylpentanoate?

Methodological Answer:

  • NMR Spectroscopy : Confirm stereochemistry and structural integrity via 1H^1H, 13C^{13}C, and 2D-COSY spectra, comparing chemical shifts to related β-hydroxy esters (e.g., Methyl 2-hydroxy-4-methylpentanoate, δ 1.2–1.4 ppm for methyl groups) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (210–220 nm) and electrospray ionization (ESI) for molecular ion validation (e.g., [M+H]+ = 147.1) .

Advanced Research Questions

Q. How can enantiomeric purity be quantified in Methyl (S)-3-hydroxy-4-methylpentanoate, and what are common sources of stereochemical bias?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol mobile phases to resolve (R) and (S) enantiomers. Compare retention times to commercial standards .
  • Circular Dichroism (CD) : Measure Cotton effects near 210–230 nm to correlate optical activity with configuration. Contamination from racemic byproducts (e.g., incomplete hydrogenation) often arises from suboptimal catalyst loading .

Q. What experimental strategies mitigate thermal or hydrolytic degradation during storage and handling?

Methodological Answer:

  • Stability Studies : Store at +4°C in anhydrous solvents (e.g., dry THF or acetonitrile) to prevent ester hydrolysis. Accelerated degradation studies (40°C, 75% RH) can model shelf-life under stress conditions .
  • pH Control : Buffered solutions (pH 6–7) minimize acid/base-catalyzed decomposition. Monitor degradation via periodic HPLC analysis .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points, solubility)?

Methodological Answer:

  • Cross-Validation : Replicate synthesis and purification steps (e.g., recrystallization from ethyl acetate/hexane) to verify purity. Compare results with structurally analogous compounds like Methyl 3-oxo-pentanoate (melting point −20°C, solubility in polar aprotic solvents) .
  • DSC/TGA Analysis : Differential scanning calorimetry can resolve discrepancies in thermal behavior caused by polymorphic forms .

Data Analysis and Troubleshooting

Q. What methodologies resolve low yields in esterification reactions for Methyl (S)-3-hydroxy-4-methylpentanoate?

Methodological Answer:

  • Reaction Optimization : Screen Lewis acid catalysts (e.g., Mg(OTf)₂) or microwave-assisted synthesis to enhance reaction efficiency.
  • Byproduct Identification : Use GC-MS to detect intermediates like 3-oxo derivatives, which may form via over-oxidation. Adjust reducing agent stoichiometry (e.g., NaBH₄ vs. LiAlH₄) .

Q. How can researchers differentiate between hydroxyl group tautomerization and degradation in spectroscopic data?

Methodological Answer:

  • Variable Temperature NMR : Monitor chemical shift changes in the hydroxyl proton (δ 2.5–3.5 ppm) across a temperature gradient (25–60°C). Tautomerization exhibits reversible shifts, while degradation shows irreversible peak broadening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.